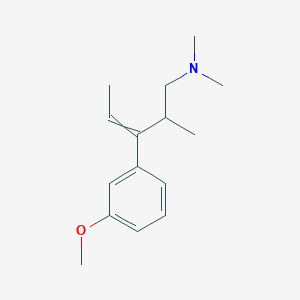![molecular formula C10H9Cl2N3 B11820631 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with two chlorine atoms, a dimethylamino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with 2,6-dichloropyridine as the base compound. The synthetic route may include the following steps:
Reduction: Conversion of the nitro group to an amino group.
Nucleophilic Substitution: Introduction of the dimethylamino group.
Formation of the Ethenyl Group: This step involves the formation of the ethenyl linkage through a condensation reaction.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Condensation: The ethenyl group can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms.
Condensation: Aldehydes and ketones are often used in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe to study biological pathways and interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules, while the cyano group can participate in hydrogen bonding and other interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound.
4-Amino-2,6-dichloropyridine: Another derivative with different functional groups.
2,6-Dichloro-4-methoxypyridine: A similar compound with a methoxy group instead of the dimethylamino group
Uniqueness
2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino and cyano groups allows for diverse interactions with other molecules, making it a versatile compound in various applications.
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
2,6-dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9Cl2N3/c1-15(2)4-3-7-5-9(11)14-10(12)8(7)6-13/h3-5H,1-2H3 |
InChI Key |
BHPAZBLTUPBPNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC(=NC(=C1C#N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[5-(3-aminoprop-1-yn-1-yl)thiophen-3-yl]formamido}-N-propylpropanamide hydrochloride](/img/structure/B11820562.png)
![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)

![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)








